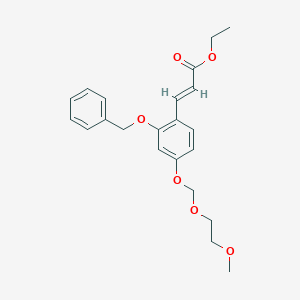

Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate

Overview

Description

Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by its complex structure, which includes a benzyloxy group, a methoxyethoxy group, and an ethyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, 2-methoxyethanol, and ethyl acrylate.

Formation of Intermediate: The first step involves the protection of the hydroxyl group of benzyl alcohol using a suitable protecting group like tert-butyldimethylsilyl chloride (TBDMS-Cl) to form a protected intermediate.

Ether Formation: The protected intermediate undergoes etherification with 2-methoxyethanol in the presence of a base such as sodium hydride (NaH) to form the benzyloxy-2-methoxyethoxy intermediate.

Deprotection: The protecting group is then removed under acidic conditions to yield the free hydroxyl compound.

Acrylation: Finally, the free hydroxyl compound is reacted with ethyl acrylate in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as palladium on carbon (Pd/C) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The acrylate moiety can be reduced to form the corresponding ethyl 3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)propanoate.

Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Ethyl 3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)propanoate.

Substitution: Various substituted phenyl acrylates depending on the nucleophile used.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that compounds similar to Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate exhibit anti-cancer properties. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity. Research shows that modifications in the benzyloxy and methoxy groups can enhance the compound's selectivity towards cancer cells while minimizing toxicity to normal cells .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression, suggesting a possible role as a therapeutic agent in targeted cancer therapies .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Michael Addition Reactions: The compound can act as an electrophile in Michael addition reactions, facilitating the formation of more complex molecules.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to create new carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals .

Polymer Chemistry

The compound is being explored for its potential use in polymer chemistry. By incorporating this compound into polymer matrices, researchers aim to enhance the mechanical properties and thermal stability of polymers. This application is particularly relevant for developing advanced materials used in coatings and adhesives .

Case Study 1: Anti-Cancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in xenograft models. The research highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 2: Synthesis of Novel Compounds

In another study focusing on organic synthesis, researchers successfully synthesized a series of novel compounds using this compound as a key intermediate. The resulting compounds showed promising biological activity, indicating the versatility of this compound in drug development .

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate can be compared with other similar compounds such as:

Ethyl 3-(2-(benzyloxy)-4-methoxyphenyl)acrylate: Lacks the methoxyethoxy group, which may affect its solubility and reactivity.

Ethyl 3-(2-(benzyloxy)-4-(2-ethoxyethoxy)phenyl)acrylate: Contains an ethoxyethoxy group instead of a methoxyethoxy group, potentially altering its chemical properties.

Ethyl 3-(2-(benzyloxy)-4-hydroxyphenyl)acrylate: Has a hydroxyl group instead of the methoxyethoxy group, which can significantly change its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Introduction

Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate, a compound with the CAS number 126107-76-4, is a member of the ester class of compounds that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzyloxy moiety and methoxyethoxy groups, contributing to its unique properties. Its molecular formula is , with a molecular weight of approximately 318.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂O₅ |

| Molecular Weight | 318.37 g/mol |

| CAS Number | 126107-76-4 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing benzyloxy and methoxy groups have been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC), by modulating key signaling pathways involved in cell survival and metastasis .

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound has been observed to downregulate markers associated with EMT, such as vimentin and Slug, while upregulating E-cadherin expression .

- Modulation of p53 Pathway : The compound may influence p53 protein levels, which are critical in regulating cell cycle and apoptosis in cancer cells .

- Suppression of Metastatic Potential : By inhibiting integrin α7 and matrix metalloproteinases (MMPs), this compound can reduce the migratory capabilities of cancer cells .

Toxicological Studies

Toxicological assessments using the Ames test have indicated that compounds structurally related to this compound show varying degrees of mutagenicity. The results suggest that while some derivatives may exhibit beneficial biological activities, their safety profiles need thorough evaluation .

Study on Hepatocellular Carcinoma

A study conducted on Huh7 cells demonstrated that treatment with related benzofuran derivatives led to significant inhibition of cell migration and invasion, suggesting potential therapeutic applications in HCC management . The study highlighted the importance of structural modifications in enhancing the biological efficacy of these compounds.

Research on Mechanistic Pathways

Further investigations into the mechanistic pathways revealed that compounds like this compound could potentially act as inhibitors of critical signaling pathways involved in tumor progression. This was evidenced by alterations in the expression levels of EMT-related proteins and signaling molecules associated with cancer metastasis .

Properties

IUPAC Name |

ethyl (E)-3-[4-(2-methoxyethoxymethoxy)-2-phenylmethoxyphenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-3-26-22(23)12-10-19-9-11-20(28-17-25-14-13-24-2)15-21(19)27-16-18-7-5-4-6-8-18/h4-12,15H,3,13-14,16-17H2,1-2H3/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLZXTTVANQRPO-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)OCOCCOC)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)OCOCCOC)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.